molecular formula C10H18O4Se2 B102472 Diselenodi-n-valeric acid CAS No. 18285-95-5

Diselenodi-n-valeric acid

Cat. No.: B102472
CAS No.: 18285-95-5
M. Wt: 360.2 g/mol
InChI Key: OEBYCAORNOSTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diselenodi-n-valeric acid (DV) is a synthetic organic compound with a molecular formula of C5H9O2Se2. It is a derivative of valeric acid, which is a saturated fatty acid. DV is a member of the selenocarboxylic acid family, which has gained significant attention due to its potential therapeutic applications.

Scientific Research Applications

Diselenodi-n-valeric acid has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, antitumor, and antimicrobial properties. This compound has been used in various scientific research applications, including:
1. Antioxidant activity: this compound has been shown to possess potent antioxidant activity. It can scavenge free radicals and prevent oxidative damage to cells.
2. Antitumor activity: this compound has been studied for its potential antitumor activity. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
3. Antimicrobial activity: this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of Diselenodi-n-valeric acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects. It has been shown to:
1. Increase the expression of antioxidant and detoxification enzymes.
2. Inhibit the growth of cancer cells and induce apoptosis.
3. Reduce inflammation.
4. Improve insulin sensitivity.
5. Improve cognitive function.

Advantages and Limitations for Lab Experiments

Diselenodi-n-valeric acid has several advantages and limitations for lab experiments. The advantages include:
1. High purity and yield can be achieved through optimized synthesis methods.
2. This compound has potent antioxidant, antitumor, and antimicrobial properties.
3. This compound can modulate various signaling pathways in cells.
The limitations of this compound for lab experiments include:
1. The synthesis process requires careful handling of chemicals due to their hazardous nature.
2. The mechanism of action of this compound is not fully understood.
3. This compound may have off-target effects that need to be carefully evaluated.

Future Directions

Diselenodi-n-valeric acid has shown promising results in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some future directions for research on this compound include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy.
3. Evaluating the safety and toxicity of this compound in preclinical and clinical studies.
Conclusion
In conclusion, this compound is a synthetic organic compound with potential therapeutic applications. It possesses potent antioxidant, antitumor, and antimicrobial properties and can modulate various signaling pathways in cells. The synthesis of this compound requires careful handling of chemicals due to their hazardous nature. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

Diselenodi-n-valeric acid can be synthesized through the reaction of valeric acid with selenium dioxide and sulfuric acid. The reaction leads to the formation of this compound and water. The chemical reaction can be represented as follows:
C5H11COOH + SeO2 + H2SO4 → C5H9O2Se2 + H2O + SO2
The synthesis of this compound has been optimized to yield high purity and yield. However, the synthesis process requires careful handling of chemicals due to their hazardous nature.

Properties

18285-95-5

Molecular Formula

C10H18O4Se2

Molecular Weight

360.2 g/mol

IUPAC Name

5-(4-carboxybutyldiselanyl)pentanoic acid

InChI

InChI=1S/C10H18O4Se2/c11-9(12)5-1-3-7-15-16-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14)

InChI Key

OEBYCAORNOSTJH-UHFFFAOYSA-N

SMILES

C(CC[Se][Se]CCCCC(=O)O)CC(=O)O

Canonical SMILES

C(CC[Se][Se]CCCCC(=O)O)CC(=O)O

18285-95-5

Origin of Product

United States

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